Quercetagetin

描述

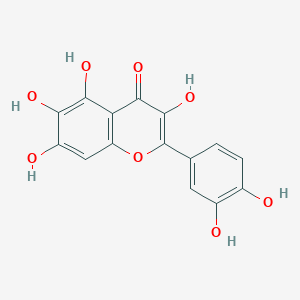

Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)15-14(22)13(21)10-9(23-15)4-8(18)11(19)12(10)20/h1-4,16-20,22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOLCUVKHLEPEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237978 |

Source

|

| Record name | Quercetagetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-18-6 |

Source

|

| Record name | Quercetagetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetagetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetagetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quercetagetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUERCETAGETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV68G507VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quercetagetin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetagetin, a hexahydroxyflavone, is a bioactive flavonoid that has garnered significant scientific interest for its potential therapeutic applications, including its antioxidant, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on its primary plant origins. It further details methodologies for its extraction, isolation, and purification, presenting quantitative data in a structured format for comparative analysis. Additionally, this document elucidates the modulatory effects of this compound on key cellular signaling pathways, offering insights for researchers and professionals in drug development.

Natural Sources of this compound

This compound is found in various plants, often alongside its more common counterpart, quercetin (B1663063). The primary and most commercially significant source of this compound is the flower of the marigold, Tagetes erecta.[2][3][4] It is also found in other plants such as Citrus unshiu peel.[5][6]

Data Presentation: this compound Content in Plant Sources

The concentration of this compound can vary depending on the plant species, cultivation conditions, and the specific part of the plant being analyzed. The following table summarizes the available quantitative data on this compound content from its primary natural source.

| Plant Source | Plant Part | This compound Content | Reference |

| Tagetes erecta L. (Marigold) | Inflorescence Residues (Crude Extract) | 62.8% | [2] |

| Tagetes erecta L. (Marigold) | Inflorescence Residues (Purified Extract) | 89.91 ± 0.26% | [2][4] |

| Tagetes erecta L. (Marigold) | Methanol (B129727) Extract | 65.18 ± 2.08 µg/mg | [3] |

| Tagetes erecta L. (Marigold) | Standardized Extract | 4% | [7] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves extraction with organic solvents, followed by various chromatographic techniques to achieve high purity. Industrial methods often utilize the residues from lutein (B1675518) extraction from marigold flowers, making it a cost-effective process.[2][8][9][10][11]

Experimental Protocols

This protocol describes a general method for the extraction of this compound from marigold flower residues.

-

Defatting: The dried and powdered marigold inflorescence residues are first defatted using a non-polar solvent like n-hexane in a Soxhlet apparatus at 80°C for 2 hours. This step removes lipids and other non-polar compounds.[2]

-

Ethanolic Extraction: The defatted material is then extracted with an aqueous ethanol (B145695) solution (typically 70% v/v) for 1.5 hours.[2] Other methods suggest using 90-99% acetone (B3395972) solution.[8][10] Ultrasonic-assisted extraction can be employed to improve efficiency, with parameters such as a frequency of 20 kHz and a power of 400W.[11]

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.[2][12]

High-purity this compound can be obtained from the crude extract using chromatographic methods.

-

Column Chromatography: The crude extract can be subjected to column chromatography using silica (B1680970) gel as the stationary phase. A step-wise gradient of solvents with increasing polarity is used for elution.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating and purifying this compound on a preparative scale.[12][13] A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is employed. The fractions containing this compound are collected based on UV detection.[13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purification and quantification of this compound. A C18 column is commonly used with a mobile phase consisting of an aqueous acidic solution (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile).[14] Purity is typically assessed by comparing the retention time and UV spectrum with a standard. A purity of over 99% can be achieved.[14]

Experimental Workflow: Isolation and Purification of this compound

General workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Its mechanism of action often involves the modulation of key cellular signaling pathways. While much of the research has focused on the related compound quercetin, specific studies on this compound are emerging.

Anticancer Activity

This compound has demonstrated antiproliferative, necrotic, and apoptotic activity in various tumor cell lines.[1] Its anticancer effects are often attributed to its ability to induce apoptosis through both intrinsic and extrinsic pathways.[1]

-

Intrinsic Apoptotic Pathway: this compound has been shown to induce apoptosis through the activation of caspase-9, a key initiator caspase in the mitochondrial pathway.[1]

-

Signaling Pathway Modulation: While detailed pathway analysis for this compound is still under investigation, studies on its derivatives suggest modulation of pathways involving anti-apoptotic proteins like Mcl-1 and Bcl-2.[15] Furthermore, its structural similarity to quercetin suggests potential interactions with pathways such as PI3K/Akt, MAPK, and Wnt, which are known to be affected by quercetin.[16][17][18]

Anti-inflammatory Activity

This compound has shown potent anti-inflammatory properties. A recent study demonstrated its ability to alleviate inflammatory osteoclastogenesis and collagen antibody-induced arthritis.[19]

-

Nrf2 Signaling: this compound activates the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response and protection against inflammation.[19]

-

Pten/AKT/Nfatc1 Axis: It also suppresses the Pten/AKT/Nfatc1 signaling axis, a key pathway involved in osteoclast differentiation and inflammatory bone destruction.[19]

Diagram of this compound's Anti-inflammatory Signaling Pathway

Modulation of anti-inflammatory signaling pathways by this compound.

Conclusion

This compound represents a promising natural compound with significant therapeutic potential. Tagetes erecta stands out as a rich and commercially viable source for its isolation. The methodologies for its extraction and purification are well-established, allowing for the production of high-purity this compound for research and development. Further investigation into its specific molecular targets and mechanisms of action in various signaling pathways will be crucial for its future development as a therapeutic agent. This guide provides a foundational resource for scientists and researchers to advance the study and application of this potent flavonoid.

References

- 1. This compound and Patuletin: Antiproliferative, Necrotic and Apoptotic Activity in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antioxidant, anti-diabetic and antilipemic potentials of this compound extracted from marigold (Tagetes erecta L.) inflorescence residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In vitro antioxidant, anti-diabetic and antilipemic potentials of this compound extracted from marigold (Tagetes erecta L.) inflorescence residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. supplysidesj.com [supplysidesj.com]

- 8. CN110746331B - Industrial method for extracting lutein and this compound from marigold - Google Patents [patents.google.com]

- 9. CN115028613A - Method for extracting lutein ester and quercitrin from marigold flower - Google Patents [patents.google.com]

- 10. CN110776449A - Industrial method for extracting lutein and this compound - Google Patents [patents.google.com]

- 11. CN105541775A - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 12. CN102190646B - Method for preparing high-purity this compound - Google Patents [patents.google.com]

- 13. academic.oup.com [academic.oup.com]

- 14. CN105693676A - A method of separating and purifying this compound from tagetes erecta - Google Patents [patents.google.com]

- 15. Synthesis and Biological Evaluation of this compound Derivatives as the Inhibitors of Mcl-1 and Bcl-2 Against Leukemia [mdpi.com]

- 16. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound alleviates inflammatory osteoclastogenesis and collagen antibody-induced arthritis via Nrf2 signaling and Pten/AKT/Nfatc1 axis - PMC [pmc.ncbi.nlm.nih.gov]

Quercetagetin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetagetin is a naturally occurring flavonoid, specifically a hexahydroxyflavone, found in various plants, including marigolds (Tagetes species).[1] Like other flavonoids, it possesses a characteristic C6-C3-C6 backbone. Its extensive hydroxylation pattern contributes significantly to its diverse biological activities, which include potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on the underlying signaling pathways and detailed experimental methodologies for its investigation.

Chemical Structure and Properties

This compound, with the IUPAC name 2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxychromen-4-one, is structurally distinguished by the presence of six hydroxyl groups attached to its flavone (B191248) core.[2][3] This high degree of hydroxylation is a key determinant of its chemical reactivity and biological functions.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| CAS Number | 90-18-6 | [1] |

| Molecular Formula | C₁₅H₁₀O₈ | [1] |

| Molecular Weight | 318.24 g/mol | [1] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxychromen-4-one | [2][3] |

| Synonyms | 3,3',4',5,6,7-Hexahydroxyflavone, 6-Hydroxyquercetin | [2] |

| SMILES | OC1=C(O)C=C(C2=C(O)C(=O)C3=C(O2)C=C(O)C(=C3O)O)C=C1O | |

| InChI | InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)15-14(22)13(21)10-9(23-15)4-8(18)11(19)12(10)20/h1-4,16-20,22H |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Yellow to yellow-green solid | |

| Melting Point | Not well-defined; decomposition occurs at high temperatures. | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO. Sparingly soluble in ethanol (B145695) and water. | |

| pKa | Not explicitly reported, but the multiple hydroxyl groups suggest several acidic protons. |

Biological Activities and Signaling Pathways

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for therapeutic development. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and chelate metal ions, a property conferred by its numerous hydroxyl groups.

This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

References

The Architecture of Quercetagetin Production in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetagetin, a hexahydroxyflavone, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer properties. Found in various medicinal plants, most notably in the flowers of the African marigold (Tagetes erecta), the elucidation of its biosynthetic pathway is paramount for metabolic engineering endeavors aimed at enhancing its production for therapeutic applications. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the enzymatic steps, quantitative data, and comprehensive experimental protocols.

The Biosynthetic Pathway of this compound

The formation of this compound is an elegant extension of the well-established general flavonoid biosynthesis pathway. This intricate process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the central flavonol precursor, quercetin (B1663063). The definitive step in this compound biosynthesis is the subsequent 6-hydroxylation of quercetin.

From L-Phenylalanine to Quercetin: The General Flavonoid Pathway

The initial phase of the pathway involves the conversion of L-phenylalanine to 4-coumaroyl-CoA, a key intermediate that serves as the entry point into flavonoid biosynthesis. This is followed by the formation of the characteristic C6-C3-C6 flavonoid backbone. The key enzymes orchestrating this cascade are:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.

-

Chalcone (B49325) Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.

-

Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin to produce dihydrokaempferol (B1209521).

-

Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the 3' position of the B-ring of dihydrokaempferol to yield dihydroquercetin.

-

Flavonol Synthase (FLS): A 2-oxoglutarate-dependent dioxygenase that introduces a double bond and a hydroxyl group into dihydroquercetin to form the flavonol quercetin.

The Key Step: 6-Hydroxylation of Quercetin

The conversion of quercetin to this compound is the pivotal and defining reaction in this biosynthetic pathway. This reaction is catalyzed by Flavonol 6-Hydroxylase (F6H) , which introduces a hydroxyl group at the C-6 position of the A-ring of quercetin. F6H has been characterized as both a 2-oxoglutarate-dependent dioxygenase (ODD) and a cytochrome P450-dependent monooxygenase in different plant species.

Quantitative Data

The efficiency and output of the this compound biosynthetic pathway are governed by the kinetic properties of its constituent enzymes and the resulting concentrations of intermediates and the final product within plant tissues.

Enzyme Kinetic Parameters

While a comprehensive dataset for every enzyme in the pathway from a single species is not available, the following table summarizes representative kinetic parameters for key enzymes from various plant sources.

| Enzyme | Plant Source | Substrate | K_m_ (µM) | V_max_ (units) | Reference |

| PAL | Arabidopsis thaliana | L-Phenylalanine | 38 | - | [1] |

| C4H | Populus trichocarpa | Cinnamic acid | 1.5 | - | [1] |

| 4CL | Nicotiana tabacum | 4-Coumaric acid | 110 | - | [2] |

| CHS | Cyclosorus parasiticus | p-Coumaroyl-CoA | 10.3 | 1.8 nkat/mg | [3] |

| F3H | Camellia sinensis | Naringenin | 3.22 | - | [4] |

| FLS | Zea mays | Dihydroquercetin | 1.8 | 0.4 pkat/µg | [5] |

| F6H | Chrysosplenium americanum | 3,7,4'-trimethylquercetin | 63 | 0.19 pkat/mg | [6] |

Note: Units for V_max_ vary between studies and are presented as reported.

This compound Concentration in Plant Tissues

Tagetes erecta (African marigold) is a prominent source of this compound. The concentration of this compound and its glycosides can vary depending on the plant part and developmental stage.

| Plant | Plant Part | Compound | Concentration (mg/100g DW) | Analytical Method | Reference |

| Tagetes erecta | Flowers | Quercetin | 47.16 - 72.77 | HPLC | [7] |

| Tagetes erecta | Flowers | Quercetin | 1174 | HPLC-DAD | |

| Tagetes erecta | Inflorescence Residues | This compound | 89910 | HPLC |

DW: Dry Weight

Experimental Protocols

The study of the this compound biosynthesis pathway necessitates a range of experimental techniques to isolate, identify, and quantify the enzymes and metabolites involved.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

Materials:

-

Plant tissue

-

Extraction Buffer: 0.1 M Tris-HCl (pH 8.8), 14 mM 2-mercaptoethanol, 5% (w/v) Polyclar AT

-

Substrate Solution: 50 mM L-phenylalanine in extraction buffer

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.

-

Assay Mixture: In a quartz cuvette, mix 0.5 mL of the enzyme extract with 2.5 mL of the substrate solution.

-

Measurement: Immediately measure the change in absorbance at 290 nm for 5-10 minutes at 37°C. The rate of increase in absorbance corresponds to PAL activity.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of trans-cinnamic acid (ε = 10,000 M⁻¹ cm⁻¹).

Chalcone Synthase (CHS) Enzyme Assay

This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

Materials:

-

Purified CHS enzyme or crude plant extract

-

Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.5)

-

Substrates: p-coumaroyl-CoA and malonyl-CoA

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, 10 µM p-coumaroyl-CoA, and the enzyme sample.

-

Initiation: Start the reaction by adding 30 µM malonyl-CoA.

-

Measurement: Monitor the increase in absorbance at 380 nm (the absorbance maximum of naringenin chalcone) at 30°C.

-

Calculation: Determine the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of naringenin chalcone (ε ≈ 30,000 M⁻¹ cm⁻¹).

Flavonol 6-Hydroxylase (F6H) Enzyme Assay

This assay is designed to measure the conversion of quercetin to this compound.

Materials:

-

Microsomal fraction or purified recombinant F6H

-

Assay Buffer: 50 mM potassium phosphate (pH 7.5)

-

Substrate: Quercetin

-

Cofactors: NADPH (for P450-type) or 2-oxoglutarate, FeSO₄, and ascorbate (B8700270) (for ODD-type)

-

HPLC system

Procedure:

-

Enzyme Preparation: Isolate the microsomal fraction from plant tissue or express and purify the recombinant F6H enzyme.

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, enzyme preparation, quercetin, and the appropriate cofactors.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by acidification.

-

Analysis: Centrifuge to pellet the protein and analyze the supernatant by HPLC to quantify the amount of this compound formed.

HPLC Analysis of this compound

Instrumentation:

-

HPLC system with a C18 reverse-phase column and a UV-Vis or DAD detector.

Mobile Phase:

-

A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol).

Procedure:

-

Sample Preparation: Extract flavonoids from plant tissue using a suitable solvent (e.g., 80% methanol). Filter the extract through a 0.45 µm filter.

-

Injection: Inject the filtered sample into the HPLC system.

-

Detection: Monitor the absorbance at a wavelength where this compound has a maximum absorbance (around 360-370 nm).

-

Quantification: Identify and quantify the this compound peak by comparing its retention time and UV spectrum with an authentic standard. Create a standard curve for accurate quantification.

Visualization of Pathways and Workflows

Transcriptional Regulation of this compound Biosynthesis

The expression of the genes encoding the biosynthetic enzymes is tightly controlled by a network of transcription factors, primarily from the MYB and bHLH families. These transcription factors can act as activators or repressors, responding to developmental and environmental cues.

References

- 1. mdpi.com [mdpi.com]

- 2. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular characterization and functional expression of flavonol 6-hydroxylase - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]

- 4. Molecular characterization and functional expression of flavonol 6-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quality Assurance of Total Carotenoids and Quercetin in Marigold Flowers (Tagetes erecta L.) as Edible Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. In vitro antioxidant, anti-diabetic and antilipemic potentials of this compound extracted from marigold (Tagetes erecta L.) inflorescence residues - PMC [pmc.ncbi.nlm.nih.gov]

Quercetagetin: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract: Quercetagetin, a hexahydroxyflavonoid primarily found in the flowers of Tagetes species (marigold), has garnered significant scientific interest due to its broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth review of the multifaceted biological effects of this compound, including its antioxidant, anti-inflammatory, anticancer, antidiabetic, neuroprotective, and antiviral properties. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways modulated by this potent natural compound.

Antioxidant Activity

This compound exhibits robust antioxidant properties, which are foundational to many of its other biological effects.[2] Its structure, rich in hydroxyl groups, enables it to effectively scavenge free radicals and chelate metal ions involved in reactive oxygen species (ROS) generation.

Quantitative Data on Antioxidant and Enzyme Inhibitory Activities:

| Activity | Assay/Enzyme | IC50 / Ki Value | Source |

| Tyrosinase Inhibition | Mushroom Tyrosinase | 0.19 ± 0.01 mM (IC50) | [2][4][5] |

| JNK1 Inhibition | In vitro kinase assay | 4.6 µM (IC50) | [6] |

| PI3-Kinase Inhibition | In vitro kinase assay | Strong inhibition (ATP-competitive) | [6] |

| CDK6 Inhibition | ATPase inhibition assay | Significant decrease in activity | [7] |

Experimental Protocols:

In Vitro Antioxidant Assays: Standard methods to evaluate the antioxidant capacity of this compound include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.[8][9][10][11]

-

DPPH Radical Scavenging Assay:

-

A methanolic solution of DPPH (e.g., 25 mg/L) is prepared.[8]

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark for a specified time (e.g., 30 minutes).[8]

-

The decrease in absorbance is measured spectrophotometrically at approximately 517 nm.[8]

-

The percentage of inhibition is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.[9]

-

-

ABTS Radical Cation Scavenging Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.

-

The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

This compound at various concentrations is allowed to react with the ABTS•+ solution.

-

The reduction in absorbance is measured after a set incubation period.

-

The scavenging activity is calculated relative to a standard antioxidant (e.g., Trolox).

-

-

FRAP Assay:

-

The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a FeCl3·6H2O solution.[8]

-

The sample containing this compound is added to the FRAP reagent.

-

The mixture is incubated (e.g., at 37°C).[8]

-

The absorbance of the resulting blue-colored complex (Fe2+-TPTZ) is measured (e.g., at 593 nm).[8]

-

The antioxidant power is determined by comparing the absorbance change to that of a known standard (e.g., FeSO4).

-

Workflow for In Vitro Antioxidant Capacity Assessment:

Caption: Workflow for assessing antioxidant activity using common in vitro assays.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[12][13] It has been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) and suppress the activation of immune cells.[13]

Key Signaling Pathways in Inflammation Modulated by this compound:

-

NF-κB (Nuclear Factor kappa-B) Pathway: this compound can inhibit the activation of NF-κB, a master regulator of inflammation.[12][14] It prevents the degradation of the inhibitory protein IκB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-1β.[14][15][16][17]

Caption: this compound inhibits the canonical NF-κB signaling pathway.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound can modulate the phosphorylation of MAPK family members, including ERK, JNK, and p38, which are crucial for transducing extracellular inflammatory signals to the nucleus.[14][18][19][20] By inhibiting this pathway, it downregulates the expression of inflammatory mediators.

Caption: this compound modulates the MAPK signaling cascade.

-

Nrf2 Signaling: this compound has been shown to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[2] This enhances the expression of antioxidant enzymes, which in turn helps to resolve inflammation by reducing oxidative stress.[21]

Anticancer Activity

This compound demonstrates significant potential as an anticancer agent through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][22][23]

Antiproliferative Activity of this compound:

| Cell Line | Cancer Type | IC50 Value | Source |

| CaSki | Cervical Cancer | 22.4 µM | [3] |

| MDA-MB-231 | Breast Cancer | 35.4 µM | [3] |

| SK-Lu-1 | Lung Cancer | 61.6 µM | [3] |

Mechanisms of Anticancer Action:

-

Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins and activating caspase cascades.[24]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells at various phases of the cell cycle, such as the G2/M phase.[23]

-

Inhibition of Angiogenesis: The compound has been shown to target pathways like VEGFR-2, thereby inhibiting the formation of new blood vessels that supply tumors.[23][24]

-

Modulation of Signaling Pathways: this compound interferes with critical cancer-related signaling pathways, including the PI3K/Akt pathway, which is often hyperactivated in tumors and promotes cell survival and proliferation.[6][23]

Caption: this compound inhibits the pro-survival PI3K/Akt signaling pathway.

Antidiabetic Activity

This compound has shown promise in the management of type 2 diabetes.[1][25] It helps regulate glucose homeostasis by improving insulin (B600854) sensitivity, enhancing glucose uptake in peripheral tissues, and protecting pancreatic β-cells from oxidative damage.[1][25][26] A study on a type 2 diabetes mouse model showed that this compound effectively reduced fasting blood glucose and insulin levels.[1] It also helps mitigate diabetic complications by modulating pathways like AMPK and PI3K/Akt.[26][27]

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of this compound contribute to its neuroprotective potential.[28][29] It can cross the blood-brain barrier and has been shown to protect neuronal cells from oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[28][29][30][31] this compound may exert these effects by reducing the aggregation of proteins like beta-amyloid, attenuating neuroinflammation, and modulating signaling pathways crucial for neuronal survival.[30][32]

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity.[33][34] Its mechanisms of action include inhibiting viral entry into host cells, interfering with viral replication by targeting key viral enzymes like polymerases, and reducing the inflammation associated with viral infections.[33][34][35][36] Some studies suggest it can act as a zinc ionophore, transporting zinc into cells, which can inhibit the RNA-dependent RNA polymerase of RNA viruses.[37]

This compound is a highly promising flavonoid with a diverse and potent range of biological activities. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, underscores its therapeutic potential for a wide array of chronic and infectious diseases. The quantitative data presented highlight its efficacy at micromolar concentrations for various targets. Further preclinical and clinical investigations are warranted to fully elucidate its mechanisms of action and translate these findings into effective therapeutic strategies for inflammatory conditions, cancer, diabetes, neurodegenerative disorders, and viral infections.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Inhibition mechanism investigation of this compound as a potential tyrosinase inhibitor [frontiersin.org]

- 3. This compound and Patuletin: Antiproliferative, Necrotic and Apoptotic Activity in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition mechanism investigation of this compound as a potential tyrosinase inhibitor [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Structural and functional analysis of the natural JNK1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 17. NF-κB - Wikipedia [en.wikipedia.org]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. researchgate.net [researchgate.net]

- 20. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 21. This compound alleviates inflammatory osteoclastogenesis and collagen antibody-induced arthritis via Nrf2 signaling and Pten/AKT/Nfatc1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. The potential anti-cancer effects of quercetin on cancer therapy [tns.ewapub.com]

- 24. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]

- 25. Therapeutic Potential of Quercetin in the Management of Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. sciprofiles.com [sciprofiles.com]

- 28. rjptonline.org [rjptonline.org]

- 29. The Potential Benefits of Quercetin for Brain Health: A Review of Anti-Inflammatory and Neuroprotective Mechanisms [mdpi.com]

- 30. Neuroprotective Effects of Quercetin in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Neuroprotective Effects of Quercetin: From Chemistry to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Quercetin and its derivates as antiviral potentials: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. newrootsherbal.com [newrootsherbal.com]

- 35. Study demonstrates antiviral effect of quercetin by inhibiting virus entry [casi.org]

- 36. Quercetin and its derivates as antiviral potentials: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 37. m.youtube.com [m.youtube.com]

Quercetagetin: A Deep Dive into its Mechanisms of Action - Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetagetin, a hexahydroxyflavone, is a plant-derived flavonoid that has garnered increasing interest in the scientific community for its potential therapeutic applications. Structurally similar to the well-studied quercetin, this compound distinguishes itself with an additional hydroxyl group, a feature that may contribute to its unique biological activities. Preliminary research has illuminated its potential as an anti-inflammatory, anti-cancer, and antioxidant agent. This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of this compound, with a focus on its effects on key signaling pathways. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for key cited experiments, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions.

Core Mechanisms of Action

Preliminary studies suggest that this compound exerts its biological effects through the modulation of several key signaling pathways implicated in cellular processes such as inflammation, proliferation, and apoptosis.

Anti-Inflammatory and Anti-Arthritic Effects

This compound has shown significant promise in mitigating inflammatory responses, particularly in the context of rheumatoid arthritis (RA). A key study demonstrated its ability to alleviate inflammatory osteoclastogenesis, a critical process in the bone erosion seen in RA.[1]

Signaling Pathways Involved:

-

Nrf2 Signaling Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant and cytoprotective genes.

-

Pten/AKT/NFATc1 Axis: this compound has been observed to modulate the Phosphatase and tensin homolog (PTEN)/Protein Kinase B (Akt)/Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) signaling axis. By upregulating the tumor suppressor PTEN, this compound can inhibit the pro-survival Akt pathway, which in turn downregulates NFATc1, a key transcription factor for osteoclast differentiation.[1]

Experimental Data Summary: Anti-Osteoclastogenesis Activity

| Parameter | Treatment | Concentration | Result | Reference |

| Osteoclast Differentiation | This compound | 2 µM | Significant inhibition of LPS-driven osteoclast differentiation | [1] |

| Osteoclastic Marker Genes/Proteins | This compound | 2 µM | Parallel changes in expression, indicating inhibition | [1] |

| Joint Destruction (in vivo CAIA model) | This compound | 40 mg/kg/day | Significant relief of joint destruction | [1] |

Experimental Protocol: In vivo Collagen Antibody-Induced Arthritis (CAIA) Model

This protocol provides a general framework based on the cited study.[1]

-

Animal Model: Use a suitable mouse strain for the CAIA model.

-

Induction of Arthritis: Administer a cocktail of collagen antibodies followed by a lipopolysaccharide (LPS) challenge to induce arthritis.

-

Treatment: Administer this compound (e.g., 40 mg/kg daily via intraperitoneal injection) or a vehicle control to respective groups of mice.

-

Assessment of Arthritis: Monitor and score the clinical signs of arthritis, such as paw swelling and joint inflammation, over a defined period.

-

Histological Analysis: At the end of the study, collect joint tissues for histological examination to assess inflammation, cartilage damage, and bone erosion.

-

Biochemical Analysis: Analyze serum or tissue samples for inflammatory markers and other relevant biomarkers.

Signaling Pathway Diagram: this compound in Rheumatoid Arthritis

References

Spectroscopic Profile of Quercetagetin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Quercetagetin, a hexahydroxyflavone with significant interest in pharmaceutical and nutraceutical research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside experimental protocols and structural information.

Introduction

This compound (3,3',4',5,6,7-hexahydroxyflavone) is a naturally occurring flavonoid found in various plants, including marigolds (Tagetes species). Its unique structural features, particularly the presence of six hydroxyl groups, contribute to its potent antioxidant, anti-inflammatory, and potential anticancer activities. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quantification in various matrices, as well as for elucidating its mechanism of action in biological systems. This guide presents a consolidated resource of its NMR and UV-Vis spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound in different deuterated solvents. The numbering of the carbon skeleton is provided in the structural diagram below.

Chemical Structure and Atom Numbering

To facilitate the interpretation of NMR data, the standard numbering scheme for the flavonoid scaffold of this compound is presented below.

Quercetagetin and its Glycoside Derivatives: A Technical Guide to a Promising Class of Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetagetin, a hexahydroxyflavone and an analogue of the widely studied quercetin (B1663063), is a plant-derived flavonoid demonstrating a broad spectrum of pharmacological activities.[1] Found in plants such as marigold (Tagetes species), it has garnered significant interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, anticancer, and antiviral properties.[2][3] Like other flavonoids, this compound often occurs in nature as glycoside derivatives, where one or more of its hydroxyl groups are conjugated to a sugar moiety. This glycosylation can significantly impact the bioavailability, solubility, and biological activity of the parent compound, making the study of these derivatives crucial for drug development.[4] This technical guide provides an in-depth overview of this compound and its glycosides, focusing on their biological activities, underlying mechanisms of action, and experimental methodologies for their evaluation.

Chemical Structures

This compound's core structure is a 3,3′,4′,5,6,7-hexahydroxyflavone. The six hydroxyl groups provide numerous sites for glycosylation, leading to a variety of naturally occurring and synthetic derivatives. The sugar moiety is most commonly attached at the 7-hydroxyl position, forming derivatives such as this compound-7-O-glucoside.

Quantitative Biological Activity

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives. It is important to note that direct comparative studies between this compound and its various glycoside derivatives are limited, and the data presented here is compiled from different studies.

Table 1: Antioxidant Activity

| Compound | Assay | IC50 / EC50 (µM) | Source |

| This compound | DPPH radical scavenging | Not explicitly found in direct comparison | |

| Quercetin | DPPH radical scavenging | ~4.3 µg/mL (~14.2 µM) | [5] |

| This compound-7-O-(6-O-caffeoyl-β-D-glucopyranoside) | DPPH radical scavenging | High activity reported | [6] |

| Quercetin-3-O-diglucoside-7-O-glucoside | DPPH radical scavenging | 245.5 | [7] |

| Quercetin-3-O-diglucoside-7-O-glucoside | ABTS radical scavenging | 68.8 | [7] |

Table 2: Anti-inflammatory Activity

| Compound | Assay | IC50 (µM) | Source |

| This compound | Inhibition of LPS-induced osteoclastogenesis | Effective at 2 µM | [8] |

| Quercetin | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition | [9] |

| This compound-7-O-β-D-glucopyranoside | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition | [10] |

| Quercetin-3-O-diglucoside-7-O-glucoside | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | Significant inhibition | [7] |

Table 3: Anticancer Activity

| Compound | Cell Line | Assay | IC50 (µM) | Source |

| This compound | U937 (Leukemia) | CCK-8 | 4.62 | [11] |

| This compound | K562 (Leukemia) | CCK-8 | >10 | [11] |

| This compound | K562R (Leukemia) | CCK-8 | >10 | [11] |

| This compound | KG-1 (Leukemia) | CCK-8 | >10 | [11] |

| This compound Methylated Derivative (2a) | U937 (Leukemia) | CCK-8 | 0.276 | [11] |

| This compound Methylated Derivative (2a) | K562 (Leukemia) | CCK-8 | 0.159 | [11] |

| This compound Methylated Derivative (2a) | K562R (Leukemia) | CCK-8 | 0.312 | [11] |

| This compound Methylated Derivative (2a) | KG-1 (Leukemia) | CCK-8 | 0.271 | [11] |

| This compound | CaSki (Cervical Cancer) | MTT | 88 µg/mL (~276 µM) | [1] |

| This compound | MDA-MB-231 (Breast Cancer) | MTT | 37 µg/mL (~116 µM) | [1] |

| This compound | SK-Lu-1 (Lung Cancer) | MTT | 52 µg/mL (~163 µM) | [1] |

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating several key signaling pathways. The following diagrams illustrate the primary mechanisms involved.

References

- 1. This compound and Patuletin: Antiproliferative, Necrotic and Apoptotic Activity in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antioxidant, anti-diabetic and antilipemic potentials of this compound extracted from marigold (Tagetes erecta L.) inflorescence residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Respective bioavailability of quercetin aglycone and its glycosides in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. antioxidant activity ic50: Topics by Science.gov [science.gov]

- 6. academy.miloa.eu [academy.miloa.eu]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound alleviates inflammatory osteoclastogenesis and collagen antibody-induced arthritis via Nrf2 signaling and Pten/AKT/Nfatc1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Quercetagetin from Marigold (Tagetes erecta): Application Notes and Protocols for Extraction and Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of Quercetagetin, a bioactive flavonoid, from the flowers of Tagetes erecta (marigold). The information compiled herein offers a comprehensive guide to various extraction methodologies, quantitative analysis, and an overview of the key signaling pathways modulated by this potent antioxidant and anti-inflammatory compound.

Introduction to this compound

This compound (3,3',4',5,6,7-hexahydroxyflavone) is a flavonol, a type of flavonoid, found in significant quantities in the flowers of Tagetes erecta.[1][2] It is structurally related to quercetin (B1663063), with the addition of a hydroxyl group at the 6-position. This structural difference is believed to enhance its biological activities.[3] Marigold flowers are a rich and viable source for the industrial extraction of this compound.[4][5]

Key Properties of this compound:

-

Molecular Formula: C₁₅H₁₀O₈

-

Molar Mass: 318.23 g/mol

-

Appearance: Yellow crystalline powder

-

Biological Activities: Antioxidant, anti-inflammatory, anti-diabetic, and antilipemic properties.[6][7]

Extraction Protocols for this compound from Tagetes erecta

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below are detailed protocols for various conventional and modern extraction techniques.

Pre-extraction Preparation

Consistent and proper preparation of the plant material is crucial for reproducible extraction results.

Protocol:

-

Plant Material: Use fresh, fully bloomed marigold flowers (Tagetes erecta).

-

Drying: Dry the flower petals in a hot air oven at 40-50°C until a constant weight is achieved to prevent enzymatic degradation.

-

Grinding: Grind the dried petals into a fine powder (approximately 40-60 mesh) using a mechanical grinder.

-

Storage: Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Conventional Extraction Methods

A classic and exhaustive extraction method.

Protocol:

-

Apparatus: Set up a Soxhlet extractor with a reflux condenser and a heating mantle.

-

Sample Loading: Place 20 g of powdered marigold petals into a cellulose (B213188) thimble.

-

Solvent: Add 250 mL of 95% ethanol (B145695) to the round-bottom flask.

-

Extraction: Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours (approximately 10-12 cycles).

-

Concentration: After extraction, cool the solution and concentrate the extract using a rotary evaporator under reduced pressure at 50°C.

-

Drying: Dry the concentrated extract in a vacuum oven to obtain the crude this compound extract.

A simple and scalable extraction method.

Protocol:

-

Mixing: Suspend 50 g of powdered marigold petals in 500 mL of 80% methanol (B129727) in a sealed container.

-

Incubation: Keep the mixture at room temperature (25°C) for 72 hours with occasional shaking.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper.

-

Re-extraction: Re-macerate the residue with fresh solvent two more times to ensure complete extraction.

-

Concentration: Combine the filtrates and concentrate using a rotary evaporator at 50°C.

-

Drying: Dry the resulting extract to yield the crude product.

Modern Extraction Methods

An efficient method that utilizes acoustic cavitation to enhance extraction.

Protocol:

-

Apparatus: Use an ultrasonic bath or a probe sonicator.

-

Mixing: Mix 10 g of powdered marigold petals with 200 mL of 70% ethanol in a flask.

-

Sonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.[8]

-

Filtration and Concentration: Filter the extract and concentrate it as described for the conventional methods.

A rapid extraction technique that uses microwave energy to heat the solvent and plant material.

Protocol:

-

Apparatus: A laboratory-grade microwave extraction system.

-

Mixing: Place 5 g of powdered marigold petals in an extraction vessel with 100 mL of 70% ethanol.

-

Extraction: Irradiate the mixture at a microwave power of 400 W for 5 minutes.

-

Cooling and Filtration: Allow the mixture to cool to room temperature before filtering.

-

Concentration: Concentrate the filtrate to obtain the crude extract.

A green extraction technology that uses water at elevated temperatures and pressures.

Protocol:

-

Apparatus: A high-pressure reactor equipped with temperature and pressure controls.

-

Extraction: Load 10 g of powdered marigold petals into the extraction vessel with 200 mL of deionized water.

-

Conditions: Heat the vessel to 160°C and maintain the pressure at 10 MPa for 30 minutes with continuous stirring.

-

Cooling and Collection: Rapidly cool the reactor and collect the aqueous extract.

-

Purification: The aqueous extract can be further purified using solid-phase extraction (SPE) to isolate this compound.

Quantitative Data on Extraction Methods

The yield and purity of this compound are highly dependent on the extraction method and parameters used. The following table summarizes typical results from various studies.

| Extraction Method | Solvent | Temperature (°C) | Time | Solid:Liquid Ratio (g:mL) | This compound Yield (%) | Purity (%) | Reference |

| Soxhlet Extraction | 95% Ethanol | 78 | 6 h | 1:12.5 | Not specified | Not specified | [9] |

| Ultrasound-Assisted | 70% Ethanol | 60 | 1.5-3 h | 1:5-1:10 | 2.5-3.8 | >85 | [8] |

| Maceration | Methanol | Room Temp | 72 h | 1:10 | Not specified | Not specified | [10] |

| Microwave-Assisted | 70% Ethanol | Not specified | 5 min | 1:20 | Not specified | Not specified | [11] |

| Subcritical Water | Water | 220 | 45 min | 1:50 | Not specified | Not specified | [12] |

| Solvent Extraction | 70% Ethanol | Not specified | 1.5 h | 1:10 (initial) | 4.34 | 89.91 | [13] |

| Industrial Process | Acetone (90-99%) | 30-60 | 2-6 h | 1:4-1:20 | Not specified | >95 | [4] |

Note: The yields and purities can vary significantly based on the specific cultivar of Tagetes erecta, growing conditions, and the precise experimental setup.

Experimental Workflows (Graphviz DOT Language)

Caption: Workflow for this compound extraction and analysis.

Signaling Pathways Modulated by this compound

This compound, similar to its analogue quercetin, exerts its biological effects by modulating several key cellular signaling pathways. These pathways are central to inflammation, oxidative stress, and cell survival.

Anti-inflammatory Signaling Pathway

This compound has been shown to suppress inflammatory responses primarily through the inhibition of the NF-κB signaling pathway.

Caption: this compound's inhibition of the NF-κB pathway.

Antioxidant Signaling Pathway

The antioxidant effects of this compound are mediated, in part, through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Anti-diabetic Signaling Pathway

This compound has demonstrated potential in managing diabetes by modulating the PI3K/Akt and AMPK signaling pathways, which are crucial for glucose uptake and metabolism.[14][15]

Caption: this compound's modulation of PI3K/Akt and AMPK pathways.

Conclusion

Tagetes erecta is a valuable natural source for the extraction of this compound. The choice of extraction method significantly impacts the yield and purity of the final product, with modern techniques like ultrasound and microwave-assisted extraction offering advantages in terms of efficiency and reduced processing time. The potent antioxidant and anti-inflammatory properties of this compound are attributed to its ability to modulate key signaling pathways, including NF-κB, Nrf2, PI3K/Akt, and AMPK. Further research into the clinical applications of this compound is warranted, and the protocols provided herein offer a solid foundation for such investigations.

References

- 1. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Effects of Quercetin on the Nrf2 Pathway [casi.org]

- 4. imrpress.com [imrpress.com]

- 5. Quercetin reduces TNF-α-induced mesangial cell proliferation and inhibits PTX3 production: Involvement of NF-κB signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancing Chemosensitivity With Quercetin: Mechanistic Insights Into MerTK and Associated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathw...: Ingenta Connect [ingentaconnect.com]

- 9. Quercetin Decreases Th17 Production by Down-Regulation of MAPK- TLR4 Signaling Pathway on T Cells in Dental Pulpitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound alleviates inflammatory osteoclastogenesis and collagen antibody-induced arthritis via Nrf2 signaling and Pten/AKT/Nfatc1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antidiabetic Effects of Quercetin and Silk Sericin in Attenuating Dysregulation of Hepatic Gluconeogenesis in Diabetic Rats Through Potential Modulation of PI3K/Akt/FOXO1 Signaling: In Vivo and In Silico Studies | MDPI [mdpi.com]

- 15. Quercetin, a Lead Compound against Type 2 Diabetes Ameliorates Glucose Uptake via AMPK Pathway in Skeletal Muscle Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Industrial Preparation of Quercetagetin

For Researchers, Scientists, and Drug Development Professionals

Quercetagetin, a hexahydroxyflavone with a chemical structure distinguished by an additional hydroxyl group compared to quercetin, has garnered significant interest for its potent antioxidant and potential therapeutic properties.[1][2] This document provides detailed application notes and protocols for the industrial-scale preparation of this compound, focusing on extraction from natural sources and chemical synthesis.

Data Presentation: Comparison of Industrial Preparation Methods

The following table summarizes quantitative data from various patented and published methods for the production of this compound, offering a comparative overview of their efficiencies.

| Method | Raw Material | Key Reagents/Solvents | Temperature (°C) | Duration (h) | Purity (%) | Yield (%) | Reference |

| Solvent Extraction & High-Speed Countercurrent Chromatography | Fermented Marigold Lutein (B1675518) Lipid Residue | 5-90% Ethanol (B145695) (aq), Chloroform, n-Hexane, Ethyl Acetate, Dichloromethane, Methanol, n-Butanol, Isopropanol, Isobutanol, Water | 30-90 | 0.5-10 | >95 | Not Specified | [3] |

| Solvent Extraction | Marigold Flower Particles | 90-99% Acetone, n-Hexane | 30-50 | 2-6 | Not Specified | Not Specified | [4] |

| Ultrasonic-Assisted Extraction | Marigold Dregs | 50-80% Alcohol, Pure Water | Extraction: 40-60, Drying: 60-80 | Extraction: 0.5-1.5, Drying: 6-12 | >85 | 2.5-3.8 | [1] |

| Chemical Synthesis | Starting materials 1 and 2 (specifics not detailed in abstract) | Not detailed in abstract | Not Specified | Not Specified | Confirmed by ¹H NMR, ¹³C NMR, HRMS | 27 (overall) | [5] |

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Marigold Residue

This protocol is based on a patented industrial method utilizing solvent extraction followed by high-speed countercurrent chromatography (HSCCC) for purification.[3]

1. Preparation of Crude Extract: a. Take 300g of residue from Xanthophylls from Marigold fat extraction after fermentation. b. Add 3000mL of 90% aqueous ethanol solution. c. Heat the mixture at 90°C for 0.5 hours to extract the flavonoids. d. Filter the mixture to obtain the crude this compound extract. e. Evaporate the crude extract under reduced pressure until a paste is formed.

2. High-Speed Countercurrent Chromatography (HSCCC) Purification: a. Solvent System Preparation: i. Prepare a two-phase solvent system by mixing components A, B, and C in a volume ratio of (2-8):(2-6):(2-9).

- Component A: Chloroform, n-hexane, ethyl acetate, or dichloromethane.

- Component B: Methanol, ethanol, n-butanol, isopropanol, or isobutanol.

- Component C: Water. ii. Shake the mixture vigorously in a separatory funnel and allow the layers to separate. The upper phase serves as the stationary phase, and the lower phase is the mobile phase. b. Sample Preparation: i. Dissolve the crude extract paste (from step 1.e) in 300ml of the mobile phase to create the sample solution. c. Chromatographic Separation: i. Load the sample solution into a preparative HSCCC instrument. ii. Perform the separation according to the instrument's standard operating procedures. d. Final Product: i. Collect the fractions containing this compound. ii. Analyze the purity of the collected fractions using HPLC. A purity of >95% is considered a qualified product.[3]

Protocol 2: Ultrasonic-Assisted Extraction from Marigold Dregs

This method provides an efficient and environmentally friendly approach to this compound production.[1]

1. Extraction: a. Mix marigold dregs with a 50%-80% (v/v) alcohol solution. b. Stir the mixture at room temperature for 10-30 minutes to ensure it is homogenous. c. Heat the mixture to the extraction temperature of 40-60°C. d. Perform ultrasonic-assisted extraction for 0.5-1.5 hours. e. Subject the resulting mixture to centrifugal filtration to obtain the crude this compound extract.

2. Concentration: a. Concentrate the crude extract under vacuum at 60-80°C until its volume is reduced to 10-30% of the initial volume.

3. Purification: a. Add pure water, equivalent to 5-20 times the mass of the concentrated crude extract. b. Stir the mixture at room temperature to wash the extract. Repeat the washing process three times. c. After the final wash, centrifuge the mixture to collect the purified this compound.

4. Drying: a. Dry the purified product under vacuum at a temperature of 60-80°C and a vacuum degree of -0.09 to -0.08 MPa for 6-12 hours. b. The final product should have a purity of over 85% and a yield of 2.5-3.8%.[1]

Protocol 3: Concise Three-Step Chemical Synthesis

A concise and scalable chemical synthesis for this compound has been reported with a good overall yield.[5] While the specific starting materials and detailed reaction conditions are proprietary to the publication, the general workflow provides a basis for a synthetic approach.

1. Step 1: Synthesis of Intermediate Compound A

-

Reaction of starting material 1 with starting material 2 under specified conditions to yield the first intermediate.

2. Step 2: Synthesis of Intermediate Compound B

-

Conversion of Intermediate Compound A to the second intermediate through a subsequent reaction.

3. Step 3: Final Synthesis of this compound

-

Transformation of Intermediate Compound B into the final this compound product. The overall yield for this three-step process is reported as 27%.[5]

4. Structural Confirmation:

-

The chemical structure of the synthesized this compound is confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) analyses.[5]

Visualizations

Workflow for Industrial Extraction of this compound from Marigold

Caption: Industrial extraction and purification workflow for this compound.

Logical Relationship of this compound Preparation Methods

Caption: Overview of this compound preparation methodologies.

References

- 1. CN105541775A - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 2. biosynth.com [biosynth.com]

- 3. CN102190646B - Method for preparing high-purity this compound - Google Patents [patents.google.com]

- 4. CN110746331B - Industrial method for extracting lutein and this compound from marigold - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Ultrasonic-Assisted Extraction of Quercetagetin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetagetin, a hexahydroxyflavone, is a flavonoid of significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties. Found predominantly in the flowers of Tagetes erecta (Marigold), efficient extraction methods are crucial for its isolation and subsequent application. Ultrasonic-Assisted Extraction (UAE) has emerged as a promising green technology that enhances extraction efficiency by improving solvent penetration and promoting cell wall disruption through acoustic cavitation. This application note provides a detailed protocol for the ultrasonic-assisted extraction of this compound, supported by quantitative data and a visual workflow.

Data Presentation

The following tables summarize the key parameters and findings from various studies on the ultrasonic-assisted extraction of flavonoids, including this compound, from different plant matrices. These data provide a comparative overview to guide the optimization of extraction protocols.

Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of Flavonoids

| Parameter | Tagetes erecta (Marigold)[1] | Tagetes erecta (Marigold)[2] | Onion Solid Waste[3] |

| Target Compound | This compound | Total Flavonoids & Antioxidants | Quercetin |

| Solvent | Ethanol (B145695) | Ethanol | Ethanol |

| Solvent Concentration | 50-80% (v/v) | 68% (v/v) | 59% (v/v) |

| Temperature | 50-70°C | 40°C | 49°C |

| Extraction Time | 1-2 hours (two extractions) | 15 minutes | Not a significant factor (15-35 min tested) |

| Solid-to-Liquid Ratio | 1:5 - 1:10 (g/mL) | 1:33.3 (g/mL) | Not a significant factor (30-60 mL/g tested) |

Table 2: Extraction Yields and Purity

| Source Material | Extraction Method | Target Compound | Yield | Purity | Reference |

| Marigold Residue | Ultrasonic-Assisted Extraction | This compound | 2.5-3.8% | >85% | [1] |

| Marigold Inflorescence Residues | Ethanolic Extraction & Purification | This compound | 4.34 ± 0.05% | 89.91 ± 0.26% | [4] |

| Marigold Extract | - | This compound | 65.18 ± 2.08 µg/mg | - | [5] |

Experimental Protocols

This section provides a detailed methodology for the ultrasonic-assisted extraction of this compound from Tagetes erecta (Marigold) flowers, based on optimized parameters from the literature.

Materials and Equipment:

-

Dried and powdered Tagetes erecta flowers

-

Ethanol (95-100%)

-

Deionized water

-

Ultrasonic bath or probe sonicator with temperature control

-

Extraction vessel (e.g., beaker, flask)

-

Filtration apparatus (e.g., vacuum filtration with Buchner funnel, filter paper or centrifuge)

-

Rotary evaporator

-

Analytical balance

-

HPLC system for quantification

Protocol for Ultrasonic-Assisted Extraction:

-

Sample Preparation:

-

Dry the Tagetes erecta flowers at a controlled temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried flowers into a fine powder (e.g., 30-50 mesh) to increase the surface area for extraction.

-

-

Solvent Preparation:

-

Prepare the extraction solvent by diluting ethanol with deionized water to the desired concentration (e.g., 70% v/v).

-

-

Extraction Procedure:

-

Weigh a specific amount of the powdered marigold (e.g., 10 g).

-

Place the powder into the extraction vessel.

-

Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 g/mL).

-

Stir the mixture at room temperature for 10-30 minutes to ensure uniform wetting of the plant material.[1]

-

Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.

-

Set the extraction temperature to the desired value (e.g., 60°C).

-

Begin sonication and extract for the specified duration (e.g., 1.5 hours).[1]

-

-

Second Extraction (Optional but Recommended for Higher Yield):

-

After the first extraction, separate the solid residue from the liquid extract by filtration or centrifugation.

-

Return the solid residue to the extraction vessel.

-

Add a fresh batch of the extraction solvent at the same solid-to-liquid ratio.

-

Repeat the sonication process under the same conditions for another 1.5 hours.[1]

-

Combine the liquid extracts from both extraction steps.

-

-

Post-Extraction Processing:

-

Filter the combined extract to remove any remaining solid particles.

-

Concentrate the filtered extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C) to remove the ethanol.

-

The resulting aqueous concentrate can be used for further purification or analysis.

-

-

Purification (Optional):

-

Quantification:

-

Analyze the final extract for this compound content using a validated HPLC method.

-

Mandatory Visualization

Caption: Workflow for Ultrasonic-Assisted Extraction of this compound.

References

- 1. CN105541775A - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. In vitro antioxidant, anti-diabetic and antilipemic potentials of this compound extracted from marigold (Tagetes erecta L.) inflorescence residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Purifying Quercetagetin with High-Speed Countercurrent Chromatography: An Application Note and Protocol

Introduction

Quercetagetin, a flavonoid predominantly found in marigold flowers (Tagetes erecta), has garnered significant interest in the pharmaceutical and nutraceutical industries for its potential therapeutic properties. Efficiently isolating high-purity this compound from crude plant extracts is a critical step for research and development. High-Speed Countercurrent Chromatography (HSCCC) offers a robust, liquid-liquid partition chromatography technique that circumvents challenges associated with traditional solid-support chromatography, such as irreversible sample adsorption and denaturation. This application note provides a detailed protocol for the purification of this compound using HSCCC, offering a scalable and effective method for obtaining this valuable compound.

Experimental Protocols

This section details the methodology for the extraction and purification of this compound from marigold flower residue, a primary source of this flavonoid.

Sample Preparation: Crude this compound Extract

The initial step involves the extraction of flavonoids from the raw plant material. A common source is the residue left after the extraction of lutein (B1675518) from marigold flowers.

-

Source Material: Residue from Xanthophylls from Marigold fat extracts.

-

Extraction Solvent: 5% to 90% aqueous ethanol (B145695) solution. The ratio of residue to solvent can range from (30-300g) to (300-3000mL).[1]

-

Extraction Process:

-

Mix the marigold residue with the aqueous ethanol solution.

-

Heat the mixture at a temperature between 30°C and 90°C for a duration of 0.5 to 10 hours.[1]

-

Filter the mixture to separate the liquid extract from the solid residue.

-

Concentrate the filtrate under reduced pressure to obtain a crude this compound paste.

-

Dissolve the crude extract paste in the mobile phase of the selected HSCCC solvent system in preparation for injection. The ratio of crude extract to mobile phase can be (30-300g) to (30-300mL).[1]

-

HSCCC System and Solvent Selection

The success of HSCCC separation is highly dependent on the choice of the two-phase solvent system. The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0 for optimal separation.

-

Solvent System Components: A common and effective solvent system for the separation of flavonoids like this compound is a mixture of chloroform, methanol, and water.[1] Other systems using n-hexane, ethyl acetate, methanol, and water have also been successfully employed for similar flavonoids.[2]

-

Solvent System Preparation:

-

Mix the selected solvents in a separatory funnel at the desired volume ratio (e.g., Chloroform:Methanol:Water at 3:4:3 v/v/v).[1]

-

Shake the mixture vigorously and allow it to stand until two distinct phases are formed.

-

Separate the upper and lower phases. The upper phase typically serves as the stationary phase, and the lower phase as the mobile phase, although this can be reversed depending on the specific application.